![molecular formula C13H10N2O2 B14505617 Oxepino[2,3-b]quinoxaline, 9-methoxy- CAS No. 62911-82-4](/img/structure/B14505617.png)
Oxepino[2,3-b]quinoxaline, 9-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepino[2,3-b]quinoxaline, 9-methoxy- is a heterocyclic compound that features a fused ring system combining oxepine and quinoxaline moieties This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxepino[2,3-b]quinoxaline, 9-methoxy- typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition-metal-catalyzed reactions, and green chemistry principles are often employed to optimize the process .
Chemical Reactions Analysis
Types of Reactions
Oxepino[2,3-b]quinoxaline, 9-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, oxidized derivatives, and reduced forms, each with distinct chemical and biological properties .
Scientific Research Applications
Oxepino[2,3-b]quinoxaline, 9-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes
Mechanism of Action
The mechanism of action of oxepino[2,3-b]quinoxaline, 9-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinoxaline Derivatives: Various quinoxaline derivatives, such as those with different substituents, show similar pharmacological properties.
Uniqueness
Oxepino[2,3-b]quinoxaline, 9-methoxy- is unique due to the presence of the oxepine ring and the 9-methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its activity and selectivity in certain applications .
Properties
CAS No. |
62911-82-4 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-methoxyoxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O2/c1-16-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-17-13/h2-8H,1H3 |
InChI Key |
FZJJOZKVTSLKNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC=COC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


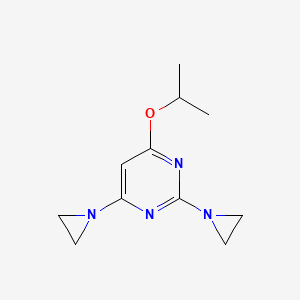
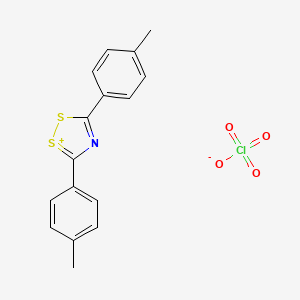
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
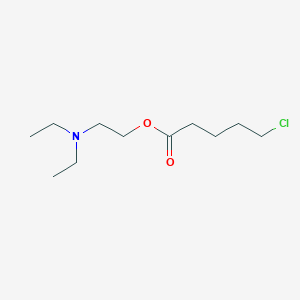
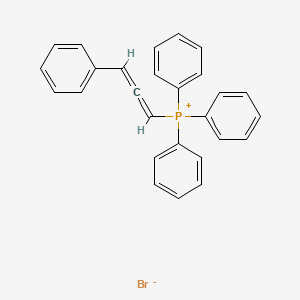
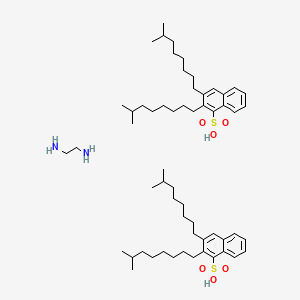
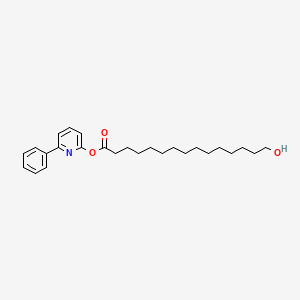
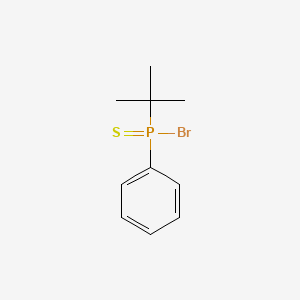
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
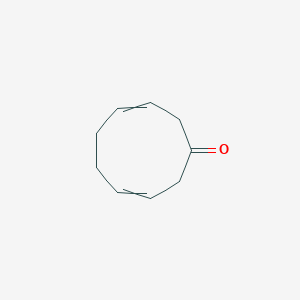
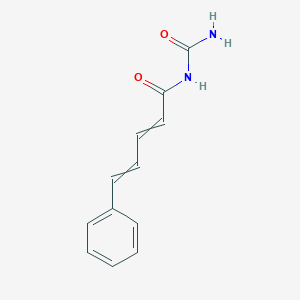

![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
